molecular formula C16H28N2O6 B8240777 2-Oxa-7-azaspiro[4.4]nonane hemioxalate

2-Oxa-7-azaspiro[4.4]nonane hemioxalate

Cat. No.: B8240777
M. Wt: 344.40 g/mol
InChI Key: VNOICPVWJHPLGW-UHFFFAOYSA-N
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Description

2-Oxa-7-azaspiro[44]nonane hemioxalate is a heterocyclic compound with a unique spiro structure This compound is characterized by the presence of an oxazine ring fused to a nonane ring, which includes an oxygen and nitrogen atom The hemioxalate part of the compound indicates the presence of an oxalic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxa-7-azaspiro[4.4]nonane hemioxalate typically involves the formation of the spiro structure through cyclization reactions. One common method involves the reaction of a suitable oxazine precursor with a nonane derivative under acidic or basic conditions to form the spiro compound. The hemioxalate salt is then formed by reacting the spiro compound with oxalic acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Oxa-7-azaspiro[4.4]nonane hemioxalate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced spiro compounds.

    Substitution: The nitrogen and oxygen atoms in the spiro structure can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce reduced spiro compounds with altered functional groups.

Scientific Research Applications

2-Oxa-7-azaspiro[4.4]nonane hemioxalate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and receptor binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of advanced materials, including photochromic and thermochromic materials.

Mechanism of Action

The mechanism of action of 2-Oxa-7-azaspiro[4.4]nonane hemioxalate involves its interaction with specific molecular targets. The oxazine ring can interact with enzymes and receptors, potentially inhibiting or activating biological pathways. The spiro structure may also contribute to its stability and binding affinity, making it a valuable compound for drug development and biochemical research.

Comparison with Similar Compounds

Similar Compounds

    2-Oxa-7-azaspiro[3.5]nonane hemioxalate: This compound has a similar spiro structure but with a different ring size.

    2-Oxa-6-azaspiro[4.4]nonane hemioxalate: Another similar compound with a variation in the position of the nitrogen atom.

Uniqueness

2-Oxa-7-azaspiro[4.4]nonane hemioxalate is unique due to its specific ring size and the presence of both oxygen and nitrogen atoms in the spiro structure. This unique combination of features contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-oxa-7-azaspiro[4.4]nonane;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C7H13NO.C2H2O4/c2*1-3-8-5-7(1)2-4-9-6-7;3-1(4)2(5)6/h2*8H,1-6H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNOICPVWJHPLGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC12CCOC2.C1CNCC12CCOC2.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28N2O6
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.40 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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